molecular formula C64H102O30 B140124 Yemuoside YM(9) CAS No. 128553-98-0

Yemuoside YM(9)

Cat. No. B140124
CAS RN: 128553-98-0
M. Wt: 1351.5 g/mol
InChI Key: VQNYXFCBCCJLPK-UHFFFAOYSA-N
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Description

Yemuoside YM(9) is a natural product isolated from the roots of Polygala tenuifolia. It belongs to the triterpenoid saponin family and has been found to exhibit a range of pharmacological activities. The compound has been widely studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, depression, anxiety, and cancer.

Scientific Research Applications

1. Chemical Composition and Structure

  • Yemuoside YM(9), a nortriterpenoid saponin, was isolated from Stauntonia chinensis, and its structure was elucidated based on chemical and physicochemical evidence (Wang et al., 1990).

2. Potential Pharmacological Activities

  • Research has identified various triterpenoid glycosides, including yemuoside YM(26-35), from Stauntonia chinensis. These compounds were investigated for their inhibitory activity on the release of inflammatory mediators like nitric oxide, TNF-alpha, and IL-6. This study suggests the potential of yemuosides in contributing to the anti-inflammatory effects of Stauntonia chinensis (Gao et al., 2009).

3. Biochemical Transformations and Clinical Value

  • The study by Gao et al. (2009) also proposes a concept of "traditional medicine's prodrug characteristic" for yemuosides. This concept suggests that the major components of certain traditional medicines, like yemuosides, might not be directly biologically active but could undergo biochemical transformations in vivo to produce active metabolites. This transformation could explain the clinical value of Stauntonia chinensis in traditional medicine, particularly for its anti-inflammatory effects.

4. Overview of Related Compounds

  • Numerous nortriterpenoid saponins, including yemuoside YM7, YM11, YM13, and YM14, have been isolated from Stauntonia chinensis. These compounds provide insight into the diverse chemical nature and potential biological activities of yemuosides (Wang, Yu, Liang, Watanabe, Tamai, & Omura, 1989).

properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H102O30/c1-24-11-16-64(59(82)94-56-47(79)43(75)40(72)32(89-56)23-84-53-48(80)44(76)50(31(21-66)88-53)91-54-45(77)41(73)36(68)25(2)85-54)18-17-62(7)27(28(64)19-24)9-10-34-61(6)14-13-35(60(4,5)33(61)12-15-63(34,62)8)90-58-52(38(70)29(67)22-83-58)93-57-49(81)51(37(69)26(3)86-57)92-55-46(78)42(74)39(71)30(20-65)87-55/h9,25-26,28-58,65-81H,1,10-23H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYXFCBCCJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H102O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yemuoside YM(9)

CAS RN

128553-98-0
Record name Yemuoside YM(9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128553980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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